N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-21-14-23(31-22-8-4-3-7-19(21)22)24(30)26-15-17-13-20(16-9-11-25-12-10-16)28(27-17)18-5-1-2-6-18/h3-4,7-14,18H,1-2,5-6,15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGSRUNKFHVKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding or other non-covalent interactions.
Biochemical Pathways
Given the compound’s potential for diverse target interactions, it may influence multiple biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets.
Biologische Aktivität
N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| CAS Number | 1421514-53-5 |
The structure comprises a chromene moiety linked to a pyrazole ring, which is known to impart various pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, chromeno[3,2-c]pyridines have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features .
Anticancer Activity
Research has highlighted the potential of chromene derivatives in cancer therapy. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
- Antioxidant Activity : The presence of phenolic structures in chromenes suggests potential antioxidant properties, which can protect cells from oxidative stress.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various chromene derivatives found that certain compounds exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also show promising antimicrobial activity .
Cytotoxicity Assay
In vitro assays conducted on cancer cell lines revealed that structurally similar compounds could reduce cell viability significantly at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
PF-2545920 (CAS 1292799-56-4) :
- Structure: 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline.
- Key Features: Pyrazole core with methyl and pyridinyl substituents. Quinoline side chain linked via phenoxy-methyl group.
- Activity : A potent phosphodiesterase 10A (PDE10A) inhibitor used in preclinical studies for neurological disorders. Administered intracerebroventrically (i.c.v.) in behavioral evaluations .
- Comparison: Unlike the target compound, PF-2545920 lacks the chromene carboxamide moiety but shares the pyridinyl-pyrazole scaffold. The quinoline group in PF-2545920 may enhance blood-brain barrier penetration, whereas the chromene carboxamide in the target compound could modulate solubility or target affinity.
Pyrazole-Chromene/Chromone Analogs
N-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1421459-90-6) :
- Structure : Benzamide derivative with a trifluoromethoxy substituent.
- Key Features :
- Pyrazole core with cyclopentyl and pyridinyl groups.
- Benzamide side chain instead of chromene carboxamide.
- Comparison :
- Replacing chromene carboxamide with benzamide reduces conformational rigidity but introduces a trifluoromethoxy group, which may enhance metabolic stability or lipophilicity .
- The absence of the 4-oxo-4H-chromene system could alter electronic properties and binding interactions with targets like kinases or receptors.
Pyrazole-Quinoline Hybrids
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a):
- Structure: Pyrazole linked to 7-chloroquinoline and 2,6-dimethoxyphenyl groups.
- Key Features: Chloroquinoline moiety may confer antimalarial or anticancer activity. Methoxy substituents enhance solubility and π-stacking interactions.
- Comparison: The chloroquinoline group in 10a contrasts with the chromene carboxamide in the target compound, suggesting divergent biological targets (e.g., parasitic vs. kinase inhibition) .
Structural and Functional Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s chromene carboxamide group may mimic kinase-binding motifs seen in flavonoids, suggesting utility in cancer or inflammation research.
- Synthetic Challenges : The cyclopentyl and pyridinyl groups could complicate synthesis, requiring optimized coupling reactions or protective strategies.
- Data Limitations: No direct activity data for the target compound are available in the provided evidence. Future studies should prioritize enzymatic assays (e.g., kinase profiling) and ADMET evaluations.
Vorbereitungsmethoden
Ethyl 4-Oxo-4H-chromene-2-carboxylate Formation
Ethyl acetoacetate undergoes cyclocondensation with substituted phenols under acidic conditions. For example, resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 2 hours, yielding ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Methoxylation via dimethyl sulfate in alkaline medium produces ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (yield: 70–80%).
Hydrolysis to Chromene-2-Carboxylic Acid
The ester intermediate is hydrolyzed using sodium ethoxide in ethanol under reflux (3 hours), followed by acidification with HCl to precipitate 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid (yield: 80–90%). The reaction’s completeness is confirmed by NMR, which shows a carbonyl signal at .
Pyrazole Core Construction
The 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-methylamine moiety is synthesized via a cross-dehydrogenative coupling (CDC) strategy.
Pyrazole Ring Formation
N-Amino-2-iminopyridine derivatives react with β-diketones (e.g., 3-oxo-3-(pyridin-4-yl)propionitrile) in ethanol containing acetic acid (6 equiv) under an atmosphere (1 atm) at 130°C for 18 hours. This CDC reaction forms the pyrazole ring with inherent pyridinyl substitution (yield: 72–94%).
Cyclopentyl Group Introduction
The pyrazole nitrogen is alkylated using cyclopentyl bromide in the presence of potassium carbonate in DMF at 80°C for 12 hours. Regioselectivity for the 1-position is achieved by steric hindrance from the pyridin-4-yl group at position 5.
Aminomethyl Functionalization
The pyrazole’s 3-position is brominated using NBS, followed by nucleophilic substitution with sodium azide and subsequent Staudinger reduction to yield 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-methylamine (yield: 65–75%).
Amide Bond Formation
The chromene-2-carboxylic acid is coupled to the pyrazole-methylamine using PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] in DMF with triethylamine (3 equiv) at room temperature for 24 hours. The reaction is monitored by TLC, and the product is purified via flash chromatography (dichloromethane/methanol 90:10) followed by recrystallization (dichloromethane/n-hexane).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chromene ester synthesis | HSO, 0–5°C, 2 h | 70–80% |
| Hydrolysis | NaOH/EtOH, reflux, 3 h; HCl precipitation | 80–90% |
| Pyrazole alkylation | Cyclopentyl bromide, KCO, DMF, 80°C | 85% |
| Amidation | PyBOP, EtN, DMF, 24 h | 60–75% |
Structural Characterization
The final compound is characterized by NMR, NMR, and HRMS. Key spectral features include:
-
NMR (DMSO-d) : A singlet at (chromene H-3), a multiplet at (pyridinyl protons), and a triplet at (pyrazole-CH-NH).
Optimization and Challenges
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound requires multi-step optimization due to its hybrid pyrazole-chromene-carboxamide structure. Critical considerations include:
- Regioselectivity : Ensuring correct substitution patterns on the pyrazole ring (cyclopentyl at N1 and pyridinyl at C5) using protecting groups or selective catalysts .
- Coupling Reactions : Linking the pyrazole-methyl moiety to the chromene-carboxamide core via nucleophilic substitution or amide bond formation under mild conditions (e.g., DMF as solvent, DCC as coupling agent) .
- Purification : Employing column chromatography or recrystallization to isolate intermediates, with yields highly dependent on solvent polarity (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers optimize reaction conditions to improve synthetic yield?
Apply Design of Experiments (DOE) methodologies to systematically vary parameters:
- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition .
- Catalysts : Screen Lewis acids (e.g., Yb(OTf)₃) for facilitating heterocycle formation, as demonstrated in analogous triazole-carboxamide syntheses .
- Solvent Systems : Compare polar aprotic solvents (DMSO, acetonitrile) versus ethereal solvents (THF) for solubility and reaction efficiency . Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .
Q. What analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl proton splitting patterns at δ 8.5–9.0 ppm) and chromene carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₂N₄O₃) and detect fragmentation pathways .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl substitution) influence bioactivity?
- SAR Studies : Replace pyridin-4-yl with pyridin-3-yl or phenyl groups to assess binding affinity changes in target assays (e.g., kinase inhibition).
- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate π-π stacking interactions, as seen in related pyrazole-carboxamides .
- Steric Considerations : Compare cyclopentyl vs. cyclohexyl substituents to evaluate steric hindrance on target engagement .
Q. What computational methods can model the compound’s reaction mechanisms or binding modes?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., cyclization barriers) and transition states .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) to predict binding free energies and residence times .
- Hybrid QM/MM : Study solvent effects on reaction intermediates, critical for optimizing aqueous solubility .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity (>95% by HPLC) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding metabolism .
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models .
Q. What strategies stabilize the compound under varying pH or temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via UPLC-MS .
- Lyophilization : Assess stability in lyophilized vs. solution states, with excipients (trehalose) to prevent hydrolysis of the carboxamide group .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Q. How can the environmental impact of its synthesis be assessed?
- Life Cycle Analysis (LCA) : Quantify waste generation (E-factor) and energy consumption across synthetic steps .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalytic Recycling : Implement flow chemistry to recover Yb(OTf)₃ or other catalysts, minimizing heavy metal waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
